molecular formula C58H60 B3150041 2,8-Di-tert-butyl-5,11-bis(4-tertbutylphenyl)-6,12-diphenyltetracene CAS No. 682806-51-5

2,8-Di-tert-butyl-5,11-bis(4-tertbutylphenyl)-6,12-diphenyltetracene

Cat. No.: B3150041
CAS No.: 682806-51-5
M. Wt: 757.1 g/mol
InChI Key: WFQFDAGQJUVDKP-UHFFFAOYSA-N
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Description

2,8-Di-tert-butyl-5,11-bis(4-tertbutylphenyl)-6,12-diphenyltetracene is a useful research compound. Its molecular formula is C58H60 and its molecular weight is 757.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Organic conjugated derivatives containing multifraction twisted acene units, similar to the structure of 2,8-Di-tert-butyl-5,11-bis(4-tertbutylphenyl)-6,12-diphenyltetracene, have been synthesized for use in organic light-emitting diodes (OLEDs). These compounds exhibit strong blue light emission in diluted solutions, with quantum yields ranging from 0.21 to 0.67. In the solid state, they display green luminance, except for specific derivatives. Their structure leads to a significant fluorescence enhancement, attributed to the formation of a delocalized excited state in multibranch structures. This makes them suitable for high-generation branched dendrimers in OLED applications (Liu et al., 2013).

Sterically Encumbered Systems

Research on sterically encumbered systems, including compounds with structures similar to this compound, focuses on creating materials with two low-coordinate phosphorus centers. These materials are synthesized for potential applications in novel compounds with unique bridged phosphorus centers. The sterically demanding ligands play a crucial role in the structural formation and potential applications in advanced materials science (Shah et al., 2000).

Microfluidic White Organic Light-Emitting Diode

In the development of microfluidic white organic light-emitting diodes (WOLEDs), compounds like this compound are used as solvent-free liquid emitters. These emitters are integrated into microchannels to produce white electroluminescence, with potential applications in microdisplays and lighting. The specific color properties of these compounds contribute to the creation of warm-white light, highlighting their significance in advanced display technologies (Kobayashi et al., 2015).

Properties

IUPAC Name

2,8-ditert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H60/c1-55(2,3)41-27-23-39(24-28-41)49-45-33-31-43(57(7,8)9)35-47(45)52(38-21-17-14-18-22-38)54-50(40-25-29-42(30-26-40)56(4,5)6)46-34-32-44(58(10,11)12)36-48(46)51(53(49)54)37-19-15-13-16-20-37/h13-36H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQFDAGQJUVDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C(=C4C=C(C=CC4=C(C3=C(C5=C2C=CC(=C5)C(C)(C)C)C6=CC=CC=C6)C7=CC=C(C=C7)C(C)(C)C)C(C)(C)C)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H60
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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